

Investigating the Tautomeric Forms of Hydrazinoquinazolines: A Technical Guide

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Compound of Interest

Compound Name: 4-hydrazinyl-2-phenylquinazoline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the tautomeric forms of hydrazinoquinazolines, a class of heterocyclic compounds with significant interest in medicinal chemistry. Understanding the tautomeric equilibria of these molecules is crucial for drug design and development, as different tautomers can exhibit distinct biological activities and physicochemical properties. This guide summarizes key quantitative data, provides detailed experimental protocols for the characterization of these forms, and visualizes relevant biological pathways.

Introduction to Tautomerism in Hydrazinoquinazolines

Hydrazinoquinazolines can exist in two primary tautomeric forms: the amino form and the imino form. The equilibrium between these two forms can be influenced by factors such as the substitution pattern on the quinazoline ring, the solvent, and temperature. The predominant tautomer has significant implications for the molecule's hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets.

Computational and spectroscopic studies have been instrumental in elucidating the tautomeric preferences of hydrazinoquinazolines. For 4-hydrazinoquinazoline, the amino tautomer is predominantly favored.^[1] Conversely, for derivatives such as 2-hydrazono-3-phenylquinazolin-

4(3H)-ones, the imino tautomer is the major form in solvents like DMSO, a conclusion supported by detailed ^{15}N NMR studies.[\[2\]](#)

Quantitative Data on Tautomeric Forms

The following tables summarize the available quantitative data from spectroscopic and computational investigations into the tautomeric forms of hydrazinoquinazolines and related compounds.

Table 1: Spectroscopic Data for Hydrazinoquinazoline Tautomers and Analogs

Compound	Tautomeric Form	Nucleus	Solvent	Chemical Shift (δ , ppm)	Reference
2-Phenylquinazolin-4(3H)-one	Keto	^1H	DMSO- d_6	12.59 (s, 1H, NH)	[3] [4]
^{13}C	DMSO- d_6	162.74 (C=O)	[3]		
2-Hydrazono-3-phenylquinazolin-4(3H)-one	Imino	^{15}N	DMSO	(qualitative)	[2]
4-Aminoquinazoline	Amino	^1H	DMSO- d_6	(not specified)	[5]

Note: Specific chemical shifts for the tautomers of 4-hydrazinoquinazoline are not readily available in the reviewed literature. The data for 2-phenylquinazolin-4(3H)-one is provided as a reference for a related quinazolinone system.

Table 2: Calculated Relative Energies of Tautomers

Compound	Tautomeric Form	Method	Basis Set	Solvent	Relative Energy (kcal/mol)	Reference
4-(Methylsulfonyl)-3-[(1Z)-1-(2-phenylhydrazinylidene)ethyl]quinoline-2(1H)-one	Keto	DFT (B3LYP)	6-31G(d,p)	Gas Phase	0.00	[6]
Enol	DFT (B3LYP)	6-31G(d,p)	Gas Phase	~-2.10	[6]	
Hydantoin	Diketo	DFT (B3LYP)	6-311++G(3df,2p)	Gas Phase	0.0	[7]
Oxo-enol	DFT (B3LYP)	6-311++G(3df,2p)	Gas Phase	~-14.5	[7]	

Note: The relative energy for the tautomers of 4-hydrazinoquinazoline has been investigated, with the amino form being more stable, but specific energy differences in kcal/mol were not found in the reviewed literature. The data for related heterocyclic systems are presented to illustrate the typical energy differences observed.

Experimental Protocols

Synthesis of 4-Hydrazinoquinazoline

A common and effective method for the synthesis of 4-hydrazinoquinazoline involves the nucleophilic substitution of a 4-chloroquinazoline precursor with hydrazine hydrate.

Materials:

- 4-Chloroquinazoline
- Hydrazine hydrate
- Ethanol or another suitable solvent

Procedure:

- Dissolve 4-chloroquinazoline in a suitable solvent, such as ethanol.
- Add an excess of hydrazine hydrate to the solution.
- The reaction mixture is typically heated under reflux. Reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is cooled, and the product, 4-hydrazinoquinazoline, often precipitates out of the solution.
- The solid product is collected by filtration, washed with a cold solvent to remove impurities, and dried.
- Further purification can be achieved by recrystallization from an appropriate solvent.

This is a general procedure; specific reaction times and temperatures may vary depending on the scale and specific substituents on the quinazoline ring.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Spectroscopic Analysis of Tautomers

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for distinguishing between tautomers. ^1H , ^{13}C , and ^{15}N NMR can provide critical information about the electronic environment of the nuclei, which differs significantly between the amino and imino forms.

- ^1H NMR: The chemical shift and multiplicity of the N-H protons are key indicators. In the amino form, one might expect to see signals corresponding to the $-\text{NH}-\text{NH}_2$ group, while the imino form would show a different set of signals. For example, in 2-phenylquinazolin-4(3H)-one, the NH proton appears as a singlet at approximately 12.6 ppm in $\text{DMSO}-d_6$.[\[3\]](#)[\[4\]](#)

- ^{13}C NMR: The chemical shift of the carbon atom at position 4 of the quinazoline ring is particularly informative. This carbon will have a different hybridization and electronic environment in the amino versus the imino form, leading to a significant difference in its chemical shift.[\[12\]](#)
- ^{15}N NMR: This technique is highly sensitive to the hybridization and bonding of nitrogen atoms. The chemical shifts of the nitrogen atoms in the hydrazine moiety and the quinazoline ring will be distinct for each tautomer, providing definitive evidence for the predominant form in solution.[\[2\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the tautomers. The stretching frequencies of N-H and C=N bonds will differ between the amino and imino forms. The amino form will exhibit characteristic N-H stretching vibrations, while the imino form will show a C=N stretching band.[\[1\]](#)

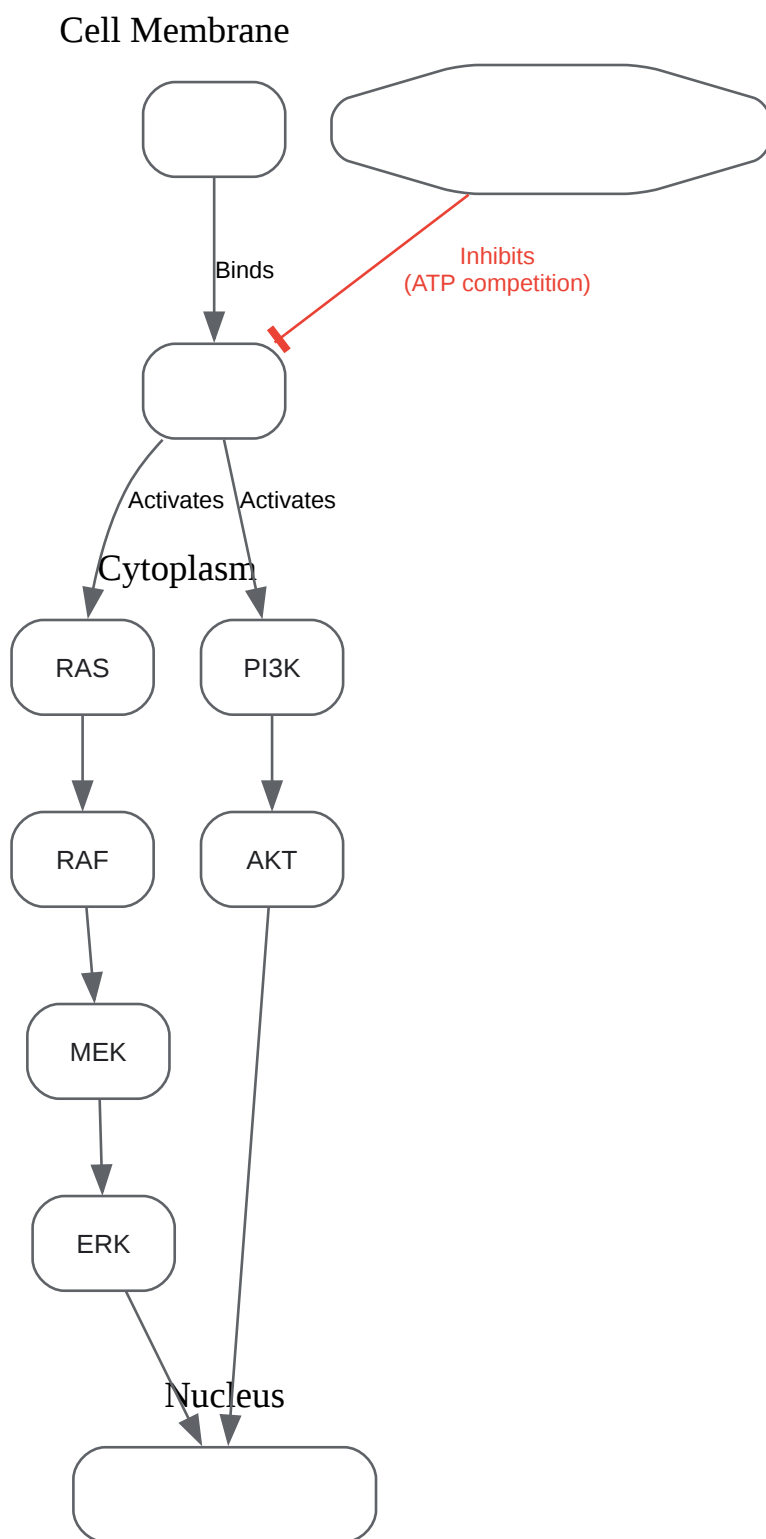
Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to predict the relative stabilities of tautomers. By calculating the electronic energies of the optimized geometries of each tautomer, the more stable form can be identified. These calculations can be performed in the gas phase or with the inclusion of solvent effects to better model experimental conditions.[\[6\]](#)[\[17\]](#)

Biological Significance and Signaling Pathways

Hydrazinoquinazoline derivatives have garnered attention for their potential as anticancer agents, often acting as kinase inhibitors.[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#) Two important targets for quinazoline-based inhibitors are the Epidermal Growth Factor Receptor (EGFR) and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[\[22\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)[\[26\]](#)

EGFR Signaling Pathway Inhibition

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. In many cancers, this pathway is aberrantly activated. Quinazoline-based inhibitors can block this pathway by competing with ATP for the binding site in the kinase domain of EGFR, thereby preventing autophosphorylation and the activation of downstream signaling cascades.



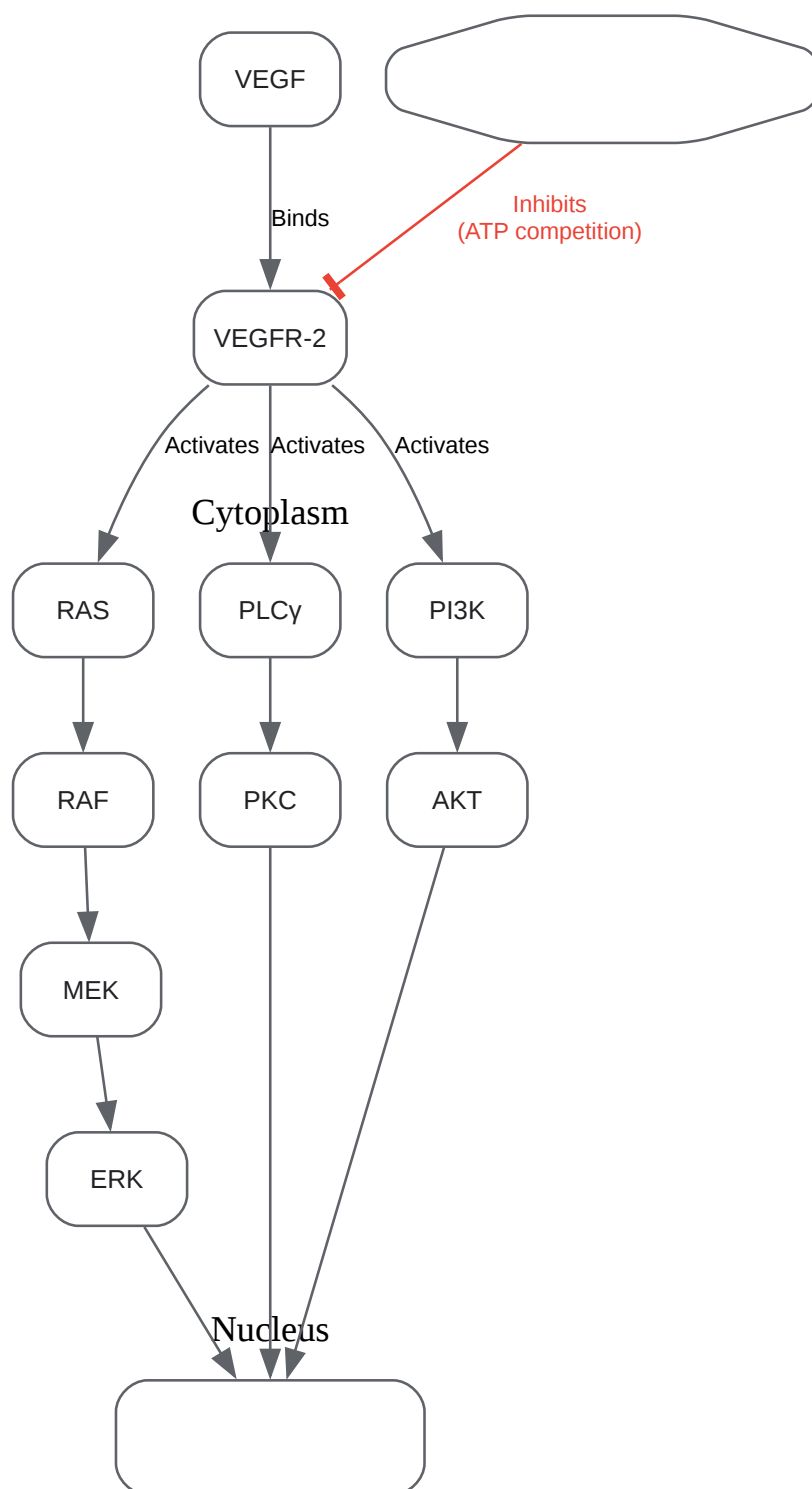
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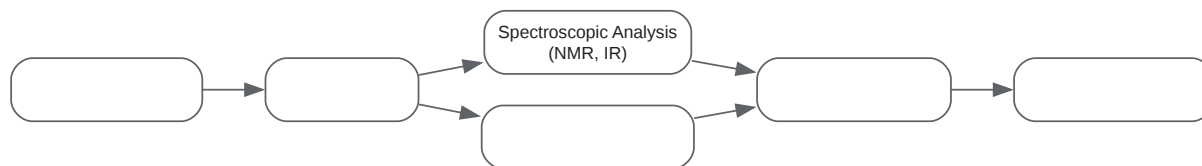
Caption: EGFR signaling pathway and its inhibition by hydrazinoquinazolines.

VEGFR-2 Signaling Pathway Inhibition

The VEGFR-2 signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Small molecule inhibitors, including quinazoline derivatives, can target the ATP-binding site of the VEGFR-2 kinase domain, blocking the downstream signaling that leads to endothelial cell proliferation, migration, and survival.[\[27\]](#)[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)

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